N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that is being studied for its potential therapeutic use in various diseases. It is a selective inhibitor of the enzyme spleen tyrosine kinase (SYK), which plays a crucial role in immune cell signaling and activation.
Wirkmechanismus
TAK-659 is a selective inhibitor of N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide, which is a non-receptor tyrosine kinase that is involved in immune cell signaling and activation. N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide is activated by various receptors, including the B cell receptor, T cell receptor, and Fc receptors. Once activated, N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide phosphorylates downstream signaling molecules, leading to immune cell activation and inflammation. TAK-659 inhibits the activation of N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide, thereby blocking immune cell activation and inflammation.
Biochemical and Physiological Effects
TAK-659 has been shown to inhibit B cell receptor signaling and activation, leading to decreased B cell proliferation and antibody production. It has also been shown to inhibit the migration and invasion of cancer cells, leading to decreased tumor growth and metastasis. In preclinical studies, TAK-659 has been shown to reduce inflammation in animal models of asthma and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-659 is its selectivity for N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide, which reduces the likelihood of off-target effects. Additionally, TAK-659 has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of TAK-659 is its low solubility in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
For the study of TAK-659 include further preclinical and clinical studies to evaluate its efficacy and safety in various diseases. Additionally, studies to optimize the synthesis and formulation of TAK-659 may lead to improved pharmacokinetic properties and increased solubility. Finally, studies to identify biomarkers of response to TAK-659 may help to identify patients who are most likely to benefit from treatment with this inhibitor.
Conclusion
In conclusion, TAK-659 is a promising small molecule inhibitor that has been studied for its potential therapeutic use in various diseases. Its selectivity for N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide and good pharmacokinetic properties make it an attractive candidate for further study. Future research will help to determine the full potential of TAK-659 as a therapeutic agent.
Synthesemethoden
The synthesis of TAK-659 involves the reaction of 2-chlorobenzoyl chloride with morpholine followed by the reaction of the resulting intermediate with 4-(hydroxymethyl)benzonitrile. The final product is obtained after purification through column chromatography. The yield of the synthesis is reported to be 60-70%.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been studied extensively for its potential therapeutic use in various diseases, including autoimmune diseases, cancer, and inflammatory disorders. It has been shown to inhibit B cell receptor signaling and activation, which is important in the development and progression of autoimmune diseases. TAK-659 has also been shown to inhibit tumor growth and metastasis in preclinical studies, making it a promising candidate for cancer therapy. Additionally, TAK-659 has been studied for its potential use in the treatment of inflammatory disorders such as asthma and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-16-3-1-2-4-17(16)20-18(22)15-7-5-14(6-8-15)13-21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAJPHHFLMKMLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(morpholin-4-ylmethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.